4-Aminophenyl 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester
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Overview
Description
4-Aminophenyl 2,3,4-Tri-O-acetyl- is a versatile chemical compound utilized extensively in scientific research. This compound offers immense potential in various applications due to its unique properties and molecular structure. It is often used in the synthesis of more complex molecules and has significant relevance in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 2,3,4-Tri-O-acetyl- typically involves the acetylation of 4-aminophenyl derivatives. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is usually carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups at the 2, 3, and 4 positions .
Industrial Production Methods
In an industrial setting, the production of 4-Aminophenyl 2,3,4-Tri-O-acetyl- may involve large-scale acetylation processes using automated reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The compound is then purified through crystallization or chromatography techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl 2,3,4-Tri-O-acetyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted phenyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Aminophenyl 2,3,4-Tri-O-acetyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminophenyl 2,3,4-Tri-O-acetyl- involves its interaction with specific molecular targets and pathways. The acetyl groups can be hydrolyzed to release the active 4-aminophenyl moiety, which can then interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
- 4-Aminoacetophenone
- 4-Aminophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide
Uniqueness
4-Aminophenyl 2,3,4-Tri-O-acetyl- is unique due to its specific acetylation pattern, which provides distinct chemical and biological properties. This compound’s ability to undergo selective reactions and its versatility in various applications make it a valuable tool in scientific research .
Properties
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-(4-aminophenoxy)oxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO10/c1-9(21)26-14-15(27-10(2)22)17(28-11(3)23)19(30-16(14)18(24)25-4)29-13-7-5-12(20)6-8-13/h5-8,14-17,19H,20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHOHCWHGMRAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)N)C(=O)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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